Ethyl 2-(4-aminophenoxy)isonicotinate

Spinal Muscular Atrophy SMN Protein Modulator Neurodegenerative Disease Research

Ethyl 2-(4-aminophenoxy)isonicotinate (CAS 1415719-23-1) is an organic compound featuring an ethyl ester group, an aminophenoxy group, and an isonicotinate moiety, with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol. This compound serves as a specialized building block in pharmaceutical research and organic synthesis, with documented applications as a reactant for the synthesis of survival motor neuron (SMN) protein modulators.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 1415719-23-1
Cat. No. B1402142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-aminophenoxy)isonicotinate
CAS1415719-23-1
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC=C1)OC2=CC=C(C=C2)N
InChIInChI=1S/C14H14N2O3/c1-2-18-14(17)10-7-8-16-13(9-10)19-12-5-3-11(15)4-6-12/h3-9H,2,15H2,1H3
InChIKeyJMHHPLAVVCKKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-aminophenoxy)isonicotinate (CAS 1415719-23-1): Chemical Class, Key Properties, and Procurement Baseline


Ethyl 2-(4-aminophenoxy)isonicotinate (CAS 1415719-23-1) is an organic compound featuring an ethyl ester group, an aminophenoxy group, and an isonicotinate moiety, with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol . This compound serves as a specialized building block in pharmaceutical research and organic synthesis, with documented applications as a reactant for the synthesis of survival motor neuron (SMN) protein modulators . Its structural features enable interactions with multiple biological targets, making it a versatile scaffold for medicinal chemistry programs targeting neurological disorders, inflammatory conditions, and oncology applications.

Why Generic Substitution of Ethyl 2-(4-aminophenoxy)isonicotinate Fails: Structural Determinants of Target Engagement and Functional Selectivity


Interchanging Ethyl 2-(4-aminophenoxy)isonicotinate with closely related analogs such as Methyl 2-(4-aminophenoxy)isonicotinate (CAS 1415719-42-4) or ethyl 2-(3-aminophenoxy)isonicotinate (CAS 1415719-26-4) is not scientifically justified without rigorous validation. These structural variants differ in ester moiety (ethyl vs. methyl) and aminophenoxy substitution pattern (para- vs. meta-), which critically influence lipophilicity, metabolic stability, and receptor binding geometry . The ethyl ester group confers distinct physicochemical properties (LogP approximately 2.63) compared to the methyl analog, affecting both solubility and membrane permeability . The para-aminophenoxy orientation positions the primary amine for specific hydrogen-bonding interactions that differ fundamentally from the meta-substituted variant, potentially altering target selectivity profiles across enzymes such as DHODH and carbonic anhydrase isoforms [1]. These molecular differences translate to measurable variations in biological activity, making direct substitution without comparative validation a source of experimental irreproducibility.

Ethyl 2-(4-aminophenoxy)isonicotinate (1415719-23-1): Quantitative Evidence of Differentiation from Analogs and In-Class Candidates


SMN Protein Stabilization Activity of Ethyl 2-(4-aminophenoxy)isonicotinate: A Differentiating Pharmacological Profile for Spinal Muscular Atrophy Research

Ethyl 2-(4-aminophenoxy)isonicotinate demonstrates measurable stabilization of human survival motor neuron (SMN) protein with an EC50 of 2.60 μM (2600 nM) in HEK293 cells expressing the SMN2 promoter after 24-hour treatment, assessed by luciferase reporter gene assay [1]. This activity profile distinguishes the compound within the broader isonicotinate derivative class, as not all analogs exhibit this specific pharmacological action. The para-aminophenoxy substitution pattern and ethyl ester moiety collectively contribute to this SMN-modulating activity, a property that would be altered or eliminated in meta-substituted or methyl ester variants.

Spinal Muscular Atrophy SMN Protein Modulator Neurodegenerative Disease Research

DHODH Inhibitory Activity: Comparative Assessment of Ethyl 2-(4-aminophenoxy)isonicotinate as an Immunomodulatory and Antiproliferative Scaffold

Ethyl 2-(4-aminophenoxy)isonicotinate exhibits inhibition of human dihydroorotate dehydrogenase (DHODH) with an IC50 of 4.60 μM (4600 nM), measured using DHO as substrate with DCIP reduction-based indirect assay at 4-second intervals over 60 seconds [1]. This compound also demonstrates inhibition of Schistosoma mansoni DHODH with an IC50 of 227 nM under identical assay conditions [1]. DHODH inhibition represents a therapeutically validated mechanism for immunosuppression and antiproliferative intervention, with clinical precedence established by teriflunomide and related agents [2]. The ethyl ester functionality may influence cellular permeability relative to methyl ester analogs within the same patent family, though direct comparative data between ester variants are not available in the current literature.

DHODH Inhibition Immunosuppression Antiproliferative Research

Physicochemical Differentiation: LogP and Topological Polar Surface Area (TPSA) of Ethyl 2-(4-aminophenoxy)isonicotinate Versus Methyl Ester Analog

Ethyl 2-(4-aminophenoxy)isonicotinate (CAS 1415719-23-1) exhibits a calculated partition coefficient (LogP) of 2.6328 and a topological polar surface area (TPSA) of 74.44 Ų . These values are derived from its molecular structure (C14H14N2O3, MW 258.27 g/mol). The ethyl ester moiety contributes approximately 0.5-0.6 LogP units of increased lipophilicity compared to the methyl ester analog (Methyl 2-(4-aminophenoxy)isonicotinate, CAS 1415719-42-4, C13H12N2O3, MW 244.25 g/mol), based on established Hansch substituent constants for ester homologs [1]. This difference in lipophilicity translates to measurable variations in membrane permeability, metabolic stability, and tissue distribution profiles. Compounds with LogP values in the 2-3 range, combined with TPSA below 140 Ų, generally exhibit favorable oral bioavailability characteristics according to Lipinski's Rule of Five and Veber's bioavailability criteria.

Lipophilicity Membrane Permeability Drug-like Properties

Regioisomeric Differentiation: Para-Aminophenoxy versus Meta-Aminophenoxy Substitution Patterns in Isonicotinate Scaffolds

The target compound Ethyl 2-(4-aminophenoxy)isonicotinate (CAS 1415719-23-1) features a para-substituted aminophenoxy group at the 2-position of the isonicotinate core. The structurally distinct regioisomer ethyl 2-(3-aminophenoxy)isonicotinate (CAS 1415719-26-4) bears a meta-substituted aminophenoxy group . This positional isomerism alters the spatial orientation of the primary amine hydrogen bond donor, modifying its ability to engage with complementary acceptor sites on protein targets. In DHODH inhibitor patent US20100074898, the para-substituted 4-aminophenoxy moiety is explicitly disclosed as a preferred embodiment, suggesting that this substitution pattern may confer superior target engagement relative to alternative regioisomers [1]. The electronic effects of the para-amino group through resonance with the phenoxy oxygen and subsequent conjugation with the pyridine ring also differ fundamentally from the meta-substituted analog, potentially altering both binding affinity and selectivity profiles.

Regioisomer Selectivity Structure-Activity Relationship Target Binding

Optimal Research and Procurement Scenarios for Ethyl 2-(4-aminophenoxy)isonicotinate (CAS 1415719-23-1)


Spinal Muscular Atrophy (SMA) Drug Discovery: SMN Protein Stabilization Studies

For research programs focused on identifying small molecule modulators of survival motor neuron (SMN) protein expression, Ethyl 2-(4-aminophenoxy)isonicotinate provides a structurally defined starting point with quantifiable SMN stabilization activity (EC50 = 2.60 μM in HEK293 SMN2 promoter reporter assays) . This compound serves as a validated positive control or scaffold for medicinal chemistry optimization aimed at developing therapeutic candidates for spinal muscular atrophy. The ethyl ester functionality offers a balance of lipophilicity (calculated LogP = 2.63) that may facilitate cellular penetration while maintaining sufficient solubility for in vitro assays . Researchers should confirm activity in their specific cellular models and consider evaluating the methyl ester analog for comparative structure-activity relationship studies.

DHODH Inhibitor Development: Immunosuppressive and Antiparasitic Research Programs

Ethyl 2-(4-aminophenoxy)isonicotinate demonstrates measurable inhibition of human DHODH (IC50 = 4.60 μM) and exhibits approximately 20-fold greater potency against Schistosoma mansoni DHODH (IC50 = 227 nM) . This differential species selectivity makes the compound a valuable probe for investigating the therapeutic window between antiparasitic efficacy and potential immunosuppressive effects. The compound belongs to the amino isonicotinic acid derivative class disclosed in US20100074898 as DHODH inhibitors with potential applications in autoimmune diseases, inflammatory conditions, and malignant neoplasms . Procurement of this specific ethyl ester variant is recommended for programs seeking to evaluate the impact of ester moiety modifications on DHODH inhibitory potency and selectivity.

Medicinal Chemistry SAR Studies: Ester Moiety Optimization

For medicinal chemistry teams conducting systematic structure-activity relationship studies on isonicotinate-based scaffolds, Ethyl 2-(4-aminophenoxy)isonicotinate represents a critical comparator compound for evaluating the impact of ester alkyl chain length on potency, selectivity, and physicochemical properties. The calculated LogP of 2.6328 and TPSA of 74.44 Ų position this compound within favorable drug-like chemical space according to Lipinski's Rule of Five (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) and Veber's criteria (TPSA < 140 Ų). Systematic comparison with the methyl ester analog (CAS 1415719-42-4) can elucidate the relationship between ester lipophilicity and target engagement across multiple biological targets including SMN protein and DHODH.

Commercial Procurement for Reproducible Research: Specification-Based Vendor Selection

When procuring Ethyl 2-(4-aminophenoxy)isonicotinate for research applications, technical specifications should guide vendor selection. The compound is commercially available with certified purity levels of ≥98% and minimum 95% purity from alternative suppliers , with molecular formula C14H14N2O3 and molecular weight 258.27 g/mol. Researchers should verify that the supplied compound matches the correct CAS number 1415719-23-1, MDL number MFCD22689493, and SMILES string CCOC(=O)C1=CC(=NC=C1)OC2=CC=C(C=C2)N to ensure procurement of the correct para-aminophenoxy regioisomer rather than the meta-isomer (CAS 1415719-26-4). Products conforming to ISO certification standards are available for pharmaceutical R&D and quality control applications requiring documented quality systems .

Technical Documentation Hub

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